4-(Chloromethyl)-2-methoxy-1-nitrobenzene
Overview
Description
4-(Chloromethyl)-2-methoxy-1-nitrobenzene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a chloromethyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxy-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxytoluene followed by chloromethylation. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group. The resulting 2-methoxy-1-nitrotoluene is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions, such as using potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 4-(aminomethyl)-2-methoxy-1-nitrobenzene.
Oxidation: Formation of 4-(chloromethyl)-2-carboxy-1-nitrobenzene.
Scientific Research Applications
4-(Chloromethyl)-2-methoxy-1-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of functionalized polymers and resins, which have applications in coatings, adhesives, and electronic materials.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a building block for the synthesis of molecular probes and bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxy-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group undergoes electron transfer processes to form an amino group. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical transformation.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-nitrotoluene: Similar structure but lacks the methoxy group.
4-(Chloromethyl)-2-methoxybenzoic acid: Similar structure but has a carboxylic acid group instead of a nitro group.
4-(Chloromethyl)-2-methoxyphenol: Similar structure but has a hydroxyl group instead of a nitro group.
Uniqueness
4-(Chloromethyl)-2-methoxy-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGTXBMNSXUGTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622028 | |
Record name | 4-(Chloromethyl)-2-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68837-96-7 | |
Record name | 4-(Chloromethyl)-2-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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